1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI Key |
OOXAINRQIVQQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |
Origin of Product |
United States |
Stereochemical Control and Enantiomeric Enrichment of 1 2,3 Dichlorophenyl Ethane 1,2 Diamine
Strategies for Enantioselective Synthesis of Chiral 1,2-Diamines
The asymmetric synthesis of chiral 1,2-diamines is a field of intensive research, with numerous methods developed to control the formation of the two adjacent stereocenters. rsc.org These strategies are broadly applicable to the synthesis of enantiomerically enriched 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Key synthetic approaches include:
Asymmetric Hydrogenation of Imines and Enamines: The catalytic asymmetric hydrogenation of C=N double bonds is a powerful method for producing chiral amines. For the synthesis of 1,2-diamines, this can involve the hydrogenation of α-amino ketimines or enamides derived from a precursor to this compound. The choice of a chiral catalyst, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, is crucial for achieving high enantioselectivity.
Asymmetric Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a chiral catalyst. For this compound, this could entail the asymmetric reductive amination of an α-amino ketone or a related precursor.
Asymmetric Diamination of Alkenes: The direct 1,2-diamination of an alkene is a highly atom-economical approach. rsc.org For a precursor like 2,3-dichlorostyrene (B15494316), this would involve the addition of two nitrogen-containing groups across the double bond in a stereocontrolled manner, often using a chiral transition-metal catalyst.
Ring-Opening of Aziridines: The catalytic ring-opening of meso-aziridines with a nitrogen nucleophile is an effective strategy for accessing chiral 1,2-diamines. rsc.org This approach offers good control over the relative and absolute stereochemistry of the product.
Asymmetric Lithiation-Substitution: The deprotonation of a symmetrical N-Boc-protected diamine using a chiral base, such as a complex of s-butyllithium and (-)-sparteine, followed by reaction with an electrophile, can yield chiral substituted diamines with high optical purity. acs.orgnih.gov This method could be adapted for the synthesis of precursors to this compound.
Reductive Coupling of Imines: A copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines has been shown to produce chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org This method could be applied to an imine derived from 2,3-dichlorobenzaldehyde.
| Strategy | Description | Key Features | Applicability to this compound |
|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic hydrogenation of a C=N bond in a precursor molecule using a chiral catalyst. | High enantioselectivities achievable with appropriate catalyst-substrate matching. | Applicable to the hydrogenation of an imine or enamine precursor. |
| Asymmetric Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a chiral catalyst and a reducing agent. | Versatile method for forming C-N bonds stereoselectively. | Could be used with a suitable keto-amine precursor. |
| Asymmetric Diamination | Direct addition of two amino groups across a double bond of a styrenic precursor. | Atom-economical and direct. | Applicable to 2,3-dichlorostyrene. |
| Ring-Opening of Aziridines | Nucleophilic opening of a meso-aziridine ring with an amine. | Good control of stereochemistry. | Applicable if a suitable aziridine (B145994) precursor can be synthesized. |
| Asymmetric Lithiation-Substitution | Deprotonation with a chiral base followed by electrophilic quench. | Can provide high optical purity. acs.orgnih.gov | Adaptable for precursors. |
| Reductive Coupling of Imines | Cu-catalyzed coupling of an allenamide with an imine. acs.org | Produces single stereoisomers in high yields. acs.org | Applicable to an imine of 2,3-dichlorobenzaldehyde. |
Chiral Resolution Techniques for Substituted Ethane-1,2-diamines
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. For substituted ethane-1,2-diamines like this compound, several resolution techniques can be employed.
Classical Resolution via Diastereomeric Salt Formation: This is the most traditional method and involves the reaction of the racemic diamine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, due to their different physical properties (e.g., solubility), can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure diamine. The efficiency of this process is highly dependent on the crystallization properties of the diastereomeric salts.
Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. This can be done on an analytical scale to determine enantiomeric excess or on a preparative scale to isolate the individual enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For diamines, this could involve the enantioselective acylation of one of the amino groups, catalyzed by a lipase (B570770) or an acylase. The resulting acylated amine can then be separated from the unreacted enantiomer of the diamine by standard techniques like extraction or chromatography.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Scalable and cost-effective for large quantities. | Success is dependent on the crystallization of the salts; can be labor-intensive. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency and applicable to a wide range of compounds. | Can be expensive for large-scale separations; requires method development. |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | High enantioselectivity under mild conditions. | Requires screening for a suitable enzyme; the maximum yield for the desired enantiomer is 50%. |
Determination of Absolute and Relative Stereochemistry (e.g., Spectroscopic and Diffraction Methods)
Once an enantiomerically enriched or pure sample of this compound has been obtained, it is crucial to determine its absolute and relative stereochemistry. A combination of spectroscopic and diffraction methods is typically employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov The technique requires a single crystal of good quality. For chiral molecules, anomalous dispersion effects, particularly when heavier atoms like chlorine are present, can be used to determine the absolute stereochemistry. researchgate.net The Flack parameter is a key value obtained from the crystallographic data that indicates the correctness of the assigned absolute configuration. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. However, several NMR-based techniques can be used to determine absolute configuration:
Chiral Derivatizing Agents: The reaction of the diamine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, forms diastereomeric amides. usm.edu The NMR spectra of these diastereomers will show different chemical shifts, and analysis of these differences can be used to deduce the absolute configuration of the original diamine. researchgate.net
Chiral Solvating Agents: In a chiral solvent or in the presence of a chiral solvating agent, enantiomers can exhibit different NMR spectra due to the formation of transient diastereomeric solvates.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about the through-space proximity of protons, which can help to establish the relative stereochemistry of the molecule. numberanalytics.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and the sign of the Cotton effect can often be correlated with the absolute configuration of the molecule, either through empirical rules or by comparison with the spectra of related compounds of known stereochemistry.
| Method | Principle | Information Obtained | Requirements |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.govnih.gov | Unambiguous absolute and relative stereochemistry. researchgate.net | A suitable single crystal. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. usm.edu | Absolute configuration by analysis of chemical shift differences. researchgate.net | Enantiomerically pure sample and suitable derivatizing agent. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures through-space interactions between nuclei. numberanalytics.com | Relative stereochemistry. | Structurally rigid molecule or conformational analysis. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | Information on absolute configuration through correlation. | Chiral molecule with a chromophore near the stereocenter. |
Coordination Chemistry of 1 2,3 Dichlorophenyl Ethane 1,2 Diamine As a Chiral Ligand
Principles of Chiral Diamine Ligand Design and Coordination Modes
The design of chiral diamine ligands is a cornerstone of asymmetric catalysis. The efficacy of these ligands hinges on their ability to create a well-defined chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. Key principles in the design of chiral diamine ligands like 1-(2,3-dichlorophenyl)ethane-1,2-diamine include:
C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry. This feature reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity in catalytic reactions.
Steric Hindrance: Bulky substituents on the diamine backbone or on the phenyl ring can create a "chiral pocket" around the metal center. This steric bulk can effectively shield one face of the coordinated substrate, directing the attack of a reagent to the other face and thus controlling the stereochemistry of the product. nih.gov
Electronic Effects: The electronic properties of the substituents on the ligand can influence the reactivity of the metal center. Electron-withdrawing groups, such as the chloro-substituents in this compound, can modulate the electron density at the metal, affecting its catalytic activity. utk.edu
Conformational Rigidity: A rigid ligand backbone helps to maintain a well-defined chiral environment. The five-membered chelate ring formed upon coordination of the 1,2-diamine to a metal center provides a conformationally stable scaffold.
The primary coordination mode of 1,2-diamines involves the formation of a five-membered chelate ring with the metal center through the two nitrogen atoms. This bidentate coordination is a common feature in the chemistry of these ligands.
Complexation Behavior with Transition Metal Centers
This compound is expected to form stable complexes with a variety of transition metals, including ruthenium, rhodium, iridium, copper, and platinum. The coordination chemistry with these metals is of particular interest due to their applications in catalysis and materials science. nih.govtandfonline.comacs.orgacs.orgnih.gov
| Transition Metal | Typical Complex Types | Potential Applications |
| Ruthenium (Ru) | [Ru(diamine)(arene)X]⁺, [Ru(diamine)(diphosphine)X₂] | Asymmetric hydrogenation and transfer hydrogenation |
| Rhodium (Rh) | [Rh(diamine)(diene)]⁺, [Rh(diamine)Cl₂]⁺ | Asymmetric hydrogenation, hydroformylation |
| Iridium (Ir) | [Ir(diamine)(Cp*)Cl]⁺, [Ir(diamine)(diene)]⁺ | Asymmetric transfer hydrogenation, C-H activation |
| Copper (Cu) | [Cu(diamine)X₂], [Cu(diamine)₂]²⁺ | Lewis acid catalysis, enantioselective separations |
| Platinum (Pt) | [Pt(diamine)Cl₂], [Pt(diamine)(DNA)] | Anticancer agents, materials science |
This table is illustrative and based on the coordination behavior of similar chiral diamine ligands.
Structural Characterization of Metal-Diamine Complexes
For complexes of this compound, the following structural features are anticipated:
Coordination Geometry: The coordination geometry around the metal center is dictated by the metal's oxidation state and coordination number. Square planar or octahedral geometries are common for the listed transition metals. acs.orgncert.nic.in For instance, platinum(II) complexes typically adopt a square planar geometry, while ruthenium(II) complexes are often octahedral.
Chelate Ring Conformation: The five-membered chelate ring formed by the diamine ligand and the metal center typically adopts a puckered or envelope conformation. The substituents on the diamine backbone and the phenyl ring will influence the preferred conformation.
Orientation of the Dichlorophenyl Group: The steric bulk of the 2,3-dichlorophenyl group will cause it to adopt a specific orientation to minimize steric clashes with other ligands in the coordination sphere. This orientation is critical in defining the chiral environment around the metal.
| Parameter | Expected Value/Observation |
| M-N Bond Length | Varies depending on the metal (e.g., ~2.0-2.2 Å for late transition metals) |
| N-M-N Bite Angle | Typically around 80-85° for a five-membered chelate ring |
| Chelate Ring Conformation | Gauche or envelope conformation |
This table provides expected values based on data for similar metal-diamine complexes.
Electronic and Steric Influence of Dichlorophenyl Moiety on Coordination
The 2,3-dichlorophenyl group exerts a significant electronic and steric influence on the coordination properties of the diamine ligand.
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing. This inductive effect reduces the electron density on the phenyl ring and, to a lesser extent, on the nitrogen donor atoms of the diamine. This can lead to:
Increased Acidity of N-H Protons: The N-H protons in the coordinated diamine are expected to be more acidic compared to ligands with electron-donating groups.
Modulation of Metal's Redox Potential: The electron-withdrawing nature of the ligand can make the metal center more electrophilic and can shift its redox potentials to more positive values. researchgate.net
Steric Effects: The dichlorophenyl group provides significant steric bulk. utk.edu The presence of two chlorine atoms, particularly the one at the ortho position, creates a sterically demanding environment around the metal center. wikipedia.org This steric hindrance can:
Influence Ligand Substitution Rates: The bulky group can slow down the rate of ligand substitution at the metal center.
Control Stereoselectivity: The steric bulk is a key factor in creating a chiral pocket that can lead to high enantioselectivity in catalytic reactions.
Spectroscopic Investigations of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to probe the interactions between the metal center and the diamine ligand. lehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. nih.gov Upon coordination, significant changes in the chemical shifts of the ligand's protons and carbons are observed. The signals of the protons on the chelate ring and the phenyl group are particularly sensitive to the coordination environment.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the diamine ligand. The N-H stretching and bending vibrations in the free ligand are shifted upon coordination to the metal. These shifts provide evidence of the metal-nitrogen bond formation.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. researchgate.net Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can be observed, and their positions and intensities are sensitive to the nature of the metal, its oxidation state, and the ligand environment.
| Spectroscopic Technique | Key Observables | Information Gained |
| ¹H NMR | Downfield shift of N-H and adjacent C-H protons | Confirmation of coordination, information on solution structure |
| ¹³C NMR | Shift in carbon resonances, especially those near the N-atoms | Characterization of the ligand environment |
| IR Spectroscopy | Shift in N-H stretching and bending frequencies | Evidence of M-N bond formation |
| UV-Vis Spectroscopy | Appearance of d-d transitions and charge-transfer bands | Electronic structure of the complex |
This table summarizes the general application of spectroscopic techniques to the study of metal-diamine complexes.
Catalytic Applications and Mechanistic Investigations of 1 2,3 Dichlorophenyl Ethane 1,2 Diamine Metal Complexes
Asymmetric Catalysis Mediated by Dichlorophenyl-Diamine Ligands
There is no available literature detailing the use of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine as a ligand in asymmetric catalysis. Consequently, no specific data on its performance in the following reactions can be provided.
Enantioselective Hydrogenation of Unsaturated Substrates
No studies have been found that report the use of ruthenium, rhodium, or other metal complexes of this compound for the enantioselective hydrogenation of ketones, olefins, or other unsaturated substrates. While the general field of asymmetric hydrogenation is well-developed, with many chiral diamine ligands demonstrating high efficacy, there are no specific examples or data tables pertaining to the title compound.
Asymmetric Transfer Hydrogenation Protocols
Similarly, the application of this compound metal complexes in asymmetric transfer hydrogenation is not documented in the scientific literature. This process, which typically uses hydrogen donors like isopropanol (B130326) or formic acid, has been extensively studied with other diamine ligands, but no results have been published for the 2,3-dichloro-substituted variant.
Stereoselective Carbon-Carbon Bond Forming Reactions (e.g., Mannich, Michael Additions)
There are no reports of this compound being used as a ligand in metal-catalyzed stereoselective carbon-carbon bond-forming reactions. Research in areas like the Michael addition or Mannich reaction has explored various catalysts, but none have featured this specific ligand.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions (e.g., N-Arylation)
The use of this compound in metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig N-arylation or Mizoroki-Heck reactions, is not described in the available literature. While diamine ligands are known to be effective in certain copper- and palladium-catalyzed cross-coupling reactions, there are no specific examples involving the title compound.
Elucidation of Catalytic Reaction Mechanisms
Given the absence of any reported catalytic applications for complexes of this compound, there are consequently no mechanistic studies.
Kinetic Studies and Reaction Pathway Analysis
No kinetic studies or analyses of reaction pathways for any catalytic system employing a this compound metal complex have been published. Mechanistic investigations, which often involve techniques like reaction calorimetry and kinetic modeling, are contingent on the existence of a viable catalytic reaction, which has not been established for this ligand.
Isotopic Labeling and Kinetic Isotope Effects
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for determining rate-limiting steps and the nature of bond-breaking and bond-forming processes. In the context of a hypothetical catalytic reaction involving a metal complex of This compound , researchers would typically employ stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For instance, if a C-H bond cleavage is suspected to be rate-limiting, the reaction would be run with a deuterated substrate. A slower reaction rate for the deuterated compound compared to the non-deuterated one would confirm this hypothesis. ua.es The magnitude of the KIE can provide further insight into the transition state geometry.
Secondary KIEs, which are smaller, can occur when the labeled atom is not directly involved in bond breaking but is located near the reaction center. ua.es These effects can reveal changes in hybridization or the steric environment of the transition state. For a complex of This compound , isotopic labeling of the diamine backbone could help understand ligand-substrate interactions and their influence on the catalytic cycle.
Transition State Analysis and Enantioselectivity Origins
Understanding the origin of enantioselectivity is a central goal in asymmetric catalysis. This is often achieved through a combination of experimental studies and computational modeling to analyze the transition states leading to the different enantiomeric products. For a chiral catalyst derived from This compound , the dichlorophenyl group would play a crucial role in creating a specific chiral environment.
Computational methods, such as Density Functional Theory (DFT), are frequently used to model the transition state structures. By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. This analysis helps to identify the key steric and electronic interactions between the substrate and the chiral ligand that are responsible for the selective formation of one enantiomer. The orientation of the 2,3-dichlorophenyl substituent would be a critical factor in these models, as it would dictate the steric hindrance and electronic interactions within the catalyst's chiral pocket.
Catalyst Performance Metrics and Optimization in Asymmetric Transformations
The performance of a catalyst is evaluated based on several key metrics, which are systematically optimized to achieve the desired outcome for a specific asymmetric transformation. The primary metrics include:
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is produced over the other.
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
Turnover Frequency (TOF): The turnover per unit of time, reflecting the catalyst's activity.
Optimization of these metrics typically involves a systematic variation of reaction parameters. tsijournals.comrsc.org For a hypothetical catalyst system using This compound , this would involve screening different metal precursors (e.g., rhodium, iridium, copper), solvents, temperatures, pressures, and substrate-to-catalyst ratios.
The electronic and steric properties of the ligand are paramount. The presence of two chlorine atoms on the phenyl ring of This compound would make it an electron-withdrawing ligand, which can influence the reactivity of the metal center. The position of these chloro groups also imparts a specific steric profile that would affect enantioselectivity.
A typical optimization study might be presented in a tabular format, as shown in the hypothetical example below for an asymmetric hydrogenation reaction.
| Entry | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 10 | 85 | 70 |
| 2 | THF | 25 | 10 | 90 | 75 |
| 3 | CH₂Cl₂ | 25 | 10 | 92 | 80 |
| 4 | CH₂Cl₂ | 0 | 10 | 88 | 85 |
| 5 | CH₂Cl₂ | 25 | 20 | 95 | 82 |
This systematic approach allows researchers to identify the optimal conditions for achieving high yield and enantioselectivity for a given catalytic transformation. tsijournals.comrsc.org
Computational and Theoretical Studies of 1 2,3 Dichlorophenyl Ethane 1,2 Diamine and Its Derived Species
Molecular Modeling and Dynamics Simulations of Ligand-Substrate Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the interactions between a ligand, such as a metal complex of 1-(2,3-dichlorophenyl)ethane-1,2-diamine, and a substrate. These methods can provide insights into the binding modes, conformational changes, and energetic profiles of these interactions over time.
MD simulations, for example, can track the trajectory of atoms and molecules, allowing researchers to observe the dynamic process of a ligand binding to a protein's active site or a metal complex catalyzing a reaction. nih.gov This approach is crucial in drug discovery and catalyst design. While specific MD studies on this compound are not found, the methodology has been applied to understand the behavior of similar molecules in biological systems. simsonpharma.com
Computational Prediction of Stereoselectivity in Catalytic Cycles
The prediction of stereoselectivity is a significant application of computational chemistry in catalysis. For chiral ligands like this compound, understanding how they induce stereoselectivity in a reaction is paramount. Computational models, often combining DFT and molecular mechanics (QM/MM), can be used to calculate the transition state energies for the formation of different stereoisomers.
The difference in activation energies between the pathways leading to the (R) and (S) products can be used to predict the enantiomeric excess (ee) of a reaction. This predictive power allows for the rational design of catalysts before their synthesis and experimental testing, saving significant time and resources.
Analysis of Ligand Basicity and its Impact on Metal Complex Stability and Reactivity
The basicity of the diamine nitrogens in this compound is a critical factor influencing its coordination chemistry. The electron-withdrawing nature of the dichlorophenyl group is expected to reduce the basicity of the amine groups compared to unsubstituted phenylethylenediamines.
The stability of metal complexes formed with this ligand is directly related to its basicity and chelation ability. Potentiometric titrations are a common experimental method to determine the stability constants of metal complexes. nih.govresearchgate.net These constants quantify the equilibrium of the complex formation and are a measure of the complex's stability. A higher stability constant indicates a more stable complex. researchgate.net The stability of these complexes often follows the Irving-Williams series for divalent metal ions.
Computational methods can also be used to estimate ligand basicity through the calculation of proton affinity. The stability of the resulting metal complexes can then be modeled to understand how ligand basicity and steric factors, imparted by the dichlorophenyl group, affect the geometry, electronic structure, and ultimately, the catalytic reactivity of the metal center.
Advanced Characterization Techniques for Structural and Stereochemical Elucidation
High-Resolution NMR Spectroscopy for Complex Structure Determination
In the study of related Schiff base derivatives of diamines, such as N,N'-Bis(3,5-dimethoxybenzylidene)ethane-1,2-diamine, ¹H and ¹³C NMR spectroscopy are standard methods for structural confirmation. researchgate.net
Table 1: Representative NMR Data for Analogous Diamine Structures
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| N-Aryl-3,3-dichloroazetidines | ¹H and ¹³C NMR | Sufficient for routine structural characterization. | ipb.pt |
This table presents data for analogous compounds to illustrate the application of the technique.
X-ray Crystallography for Solid-State Structural Analysis of Ligands and Complexes
X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including its absolute configuration in the case of chiral compounds. This technique is crucial for understanding the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
For chiral diamines and their metal complexes, single-crystal X-ray diffraction is the gold standard for structural determination. For example, the crystal structure of a cobalt(III) complex containing an N,N'-bis(2-aminoethyl)-ethane-1,2-diamine ligand was determined to be monoclinic, with specific cell parameters defined. researchgate.net Similarly, the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, an α-diketone with structural similarities to the target compound's phenyl-ethane core, was solved, revealing details about its bond angles, torsion angles, and intermolecular interactions like π–π stacking and C—H⋯F hydrogen bonds. nih.gov These interactions are vital in dictating the packing of molecules within the crystal lattice. nih.gov
While a specific crystal structure for 1-(2,3-dichlorophenyl)ethane-1,2-diamine is not publicly available, analysis of related compounds highlights the detailed structural information that can be obtained.
Table 2: Crystallographic Data for an Analogous Aryl Ethane (B1197151) Derivative
| Parameter | 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbcn |
| a (Å) | 14.1622 (6) |
| b (Å) | 7.8286 (3) |
| c (Å) | 11.2335 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1245.85 (9) |
Source: Adapted from a study on a structurally related compound to illustrate the type of data obtained from X-ray crystallography. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
For chiral diamines and their complexes, CD spectroscopy is particularly sensitive to the conformation of the chelate rings formed upon coordination to a metal center. For instance, in a study of a chiral nickel(II) Schiff base complex derived from (1S,2S)-1,2-diphenylethylenediamine, the CD spectrum was used to deduce a λ conformation for the central diamine chelate ring. nist.gov The study also revealed that the sign of the CD signal in certain regions of the spectrum is highly sensitive to the nature of the substituents on the imine carbons, demonstrating the technique's utility in probing subtle stereochemical features. nist.gov
The application of these techniques to this compound would allow for the determination of its absolute configuration and the study of its conformational preferences in solution, both as a free ligand and when complexed to a metal ion.
Mass Spectrometry and Chromatographic Methods for Purity and Identity Confirmation
Mass spectrometry (MS) and chromatography are fundamental techniques for confirming the identity and assessing the purity of synthesized compounds. High-performance liquid chromatography (HPLC) is often used to separate the target compound from any impurities or starting materials, with the purity being determined by the relative area of the main peak.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) mass spectrometry of a simple related compound, 1,2-dichloroethane, shows characteristic peaks corresponding to the molecular ion and its fragments. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the structure.
Commercial suppliers of related compounds, such as N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine, typically provide a Certificate of Analysis which would include data from these techniques to validate the product's identity and purity. simsonpharma.com
Table 3: Mass Spectrometry Data for a Structurally Related Fragment
| Compound | Technique | m/z (relative intensity) | Key Fragments |
|---|
Source: NIST Mass Spectrometry Data Center. nist.gov This table shows data for a related fragment to illustrate the principles of the technique.
Electrochemical and Photophysical Studies of Diamine Systems
The electrochemical and photophysical properties of aromatic diamine systems are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). These properties are typically investigated using techniques like cyclic voltammetry (CV), UV-Vis absorption spectroscopy, and fluorescence spectroscopy.
While specific studies on this compound are not documented, research on other π-extended molecular systems containing aromatic amines provides a framework for potential investigations. For example, studies on 4,7-diaryl-2,1,3-benzothiadiazoles, which are synthesized from diamine precursors, involve detailed photophysical and electrochemical characterization. researchgate.net These studies determine properties such as absorption and emission maxima, fluorescence quantum yields, and HOMO/LUMO energy levels, which are crucial for evaluating their suitability as electronic materials. researchgate.net
Electrochemical studies, such as cyclic voltammetry, on compounds containing dichlorophenyl groups have also been reported in other contexts, for instance, in the development of electrochemical sensors. Such studies on this compound could reveal its redox behavior and electronic properties.
Future Directions and Emerging Research Frontiers
Design of Next-Generation Dichlorophenyl-Diamine Ligands for Enhanced Catalysis
The development of novel catalysts is a cornerstone of progress in chemical synthesis. chemistryworld.com For ligands derived from 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, future research will focus on strategic modifications to enhance catalytic performance in terms of activity, selectivity, and substrate scope. The design of new catalysts often involves creating modular ligands that can be easily fine-tuned for specific applications. nih.gov
Key research efforts are directed towards:
Steric and Electronic Tuning: The modification of reactivity and selectivity can be achieved by altering the steric and electronic properties of the ligand. nih.gov For dichlorophenyl-diamine ligands, this could involve introducing different substituents on the phenyl ring or the diamine backbone. The goal is to create a library of ligands with varied properties, allowing for empirical screening to find the optimal catalyst for a given transformation.
Bifunctional Catalysis: Designing ligands that incorporate an additional functional group capable of secondary interactions with the substrate is a powerful strategy. This approach mimics the principles of bifunctional catalysis and can lead to significant rate acceleration and enhanced enantioselectivity. acs.org
Polymeric and Supported Ligands: To improve catalyst recyclability and facilitate product purification, researchers are developing polymeric versions of chiral diamine ligands. nih.govacs.org Grafting the this compound moiety onto a polymer support could lead to robust, reusable catalysts suitable for industrial applications. acs.org These supported catalysts have shown exceptional turnover numbers (TONs), demonstrating their efficiency and potential for cost-effective synthesis. nih.govacs.org
Fourth-Generation Catalysts: Building on previous generations of catalysts, new systems are being designed that combine the benefits of chelating properties with steric hindrance and strong electron donation. nih.gov This approach has led to catalysts with broad scope, high functional group tolerance, and the ability to function at very low catalyst loadings. nih.gov
Table 1: Strategies for Next-Generation Ligand Design
| Design Strategy | Objective | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Steric and Electronic Modification | Fine-tune catalyst selectivity and activity. | Optimization for specific substrates and reactions. nih.gov | Asymmetric Hydrogenation, C-N Coupling. nih.gov |
| Incorporation of Secondary Functional Groups | Create bifunctional catalysts for enhanced interaction. | Increased reaction rates and higher enantioselectivity. acs.org | Ene Reactions, Aldol Additions. |
| Immobilization on Polymeric Supports | Develop heterogeneous, recyclable catalysts. | Simplified purification and improved catalyst longevity. nih.govacs.org | Asymmetric Transfer Hydrogenation. nih.gov |
| Combination of Chelation and Steric Hindrance | Develop highly active and selective "fourth-generation" catalysts. | Broad substrate scope and high turnover numbers. nih.gov | Amination and Thioetherification of Aryl Halides. nih.gov |
Applications in Biocatalysis and Enzyme Mimicry
The principles of enzymatic catalysis, characterized by high efficiency and selectivity under mild conditions, offer a powerful blueprint for the design of synthetic catalysts. chemrxiv.orgnih.gov Future research will explore the use of this compound derivatives in biomimetic systems and integrated chemoenzymatic processes.
Enzyme Mimicry: Small-molecule catalysts that mimic the active sites of enzymes are a major focus of research. chemrxiv.orgnih.gov The chiral scaffold of dichlorophenyl-diamine can be functionalized with groups that replicate the catalytic machinery of enzymes, such as hydrogen-bond donors and acceptors. nih.gov These "artificial enzymes" or "biomimetic catalysts" could perform highly selective transformations in aqueous media, bridging the gap between traditional organometallic catalysis and biocatalysis. chemrxiv.orgchemrxiv.org
Chemoenzymatic Cascades: Integrating metal catalysts based on dichlorophenyl-diamine ligands with enzymatic reactions in a one-pot or sequential flow process is a promising strategy for efficient synthesis. whiterose.ac.ukacs.org For instance, a chemical step catalyzed by a diamine-metal complex could generate an intermediate that is then stereoselectively transformed by an enzyme, such as a transaminase or lipase (B570770). whiterose.ac.ukrsc.org This approach combines the broad reaction scope of chemical catalysts with the unparalleled selectivity of biocatalysts. whiterose.ac.uk
Table 2: Research Directions in Biocatalysis and Enzyme Mimicry
| Research Area | Description | Potential Impact |
|---|---|---|
| Biomimetic Catalysis | Designing ligands that mimic the active sites of enzymes to perform reactions in aqueous environments. chemrxiv.orgchemrxiv.org | Development of highly selective and "green" catalysts that operate under mild conditions. chemrxiv.org |
| Chemoenzymatic Synthesis | Combining diamine-based catalysts with enzymes in cascade reactions. whiterose.ac.ukacs.org | Efficient, multi-step syntheses of complex molecules like chiral amines and fluorinated compounds. acs.org |
| Fullerene-Based Mimics | Using functionalized fullerenes to emulate enzymatic active sites for biocatalysis. nih.gov | Creation of novel, highly active, and modular nanocatalysts. nih.gov |
Integration into Sustainable and Flow Chemistry Platforms
The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes. Flow chemistry, where reactions are run in continuous streams rather than in large batches, offers significant advantages in terms of safety, control, and scalability. thieme.despringernature.com
The integration of catalysts derived from this compound into these modern platforms represents a significant area for future research:
Immobilized Catalysts for Flow Reactors: To be compatible with continuous flow systems, catalysts are often immobilized on solid supports. whiterose.ac.uk The development of methods to anchor dichlorophenyl-diamine ligands to materials suitable for packed-bed reactors will be crucial. springernature.com This allows the catalyst to be retained within the reactor while the product stream flows through, enabling continuous production and easy separation. whiterose.ac.uk
Enhanced Safety and Productivity: Flow reactors operate with small volumes, which greatly improves heat dissipation and allows for the safe use of highly reactive reagents or exothermic reactions. whiterose.ac.uk This intensification of reaction conditions can lead to dramatically reduced reaction times and increased productivity compared to traditional batch processing. whiterose.ac.uk
Multi-step Synthesis: Flow chemistry is particularly well-suited for multi-step synthetic sequences, where the output of one reactor is fed directly into the next. whiterose.ac.ukthieme.de This eliminates the need for intermediate workup and purification steps, streamlining the entire manufacturing process. Dichlorophenyl-diamine catalysts could be employed in one module of a multi-step flow synthesis of valuable compounds like active pharmaceutical ingredients (APIs). rsc.org
Exploration of New Reactive Pathways and Unconventional Catalytic Modes
While chiral diamines are well-established ligands for reactions like hydrogenation and C-C bond formation, there is always a frontier of new transformations to explore. oregonstate.eduresearchgate.net Future research will undoubtedly uncover novel applications for catalysts based on the this compound scaffold.
Emerging areas of exploration include:
Photoredox Catalysis: The merger of transition metal catalysis with photoredox catalysis has opened up new avenues for chemical synthesis. Dichlorophenyl-diamine ligands could be used to modulate the properties of metal catalysts in light-driven reactions, enabling transformations that are not accessible through thermal pathways alone.
Electrocatalysis: Using electricity to drive chemical reactions is an inherently sustainable approach. Designing robust dichlorophenyl-diamine-metal complexes that can act as electrocatalysts for asymmetric transformations is a challenging but potentially rewarding field of study.
Unconventional C-H Activation: The direct functionalization of C-H bonds is a major goal in synthetic chemistry. New generations of catalysts based on this diamine could be designed to achieve challenging C-H activation reactions with high regio- and enantioselectivity.
Asymmetric Cycloadditions: While diamine ligands have been used in some cycloaddition reactions, there is significant room for expansion. acs.org Developing dichlorophenyl-diamine catalysts for novel asymmetric [4+2], [3+2], or other cycloaddition reactions would provide powerful tools for the rapid construction of complex cyclic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromoethylamine hydrobromide and 2,3-dichloroaniline. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (12–24 hours). Catalytic bases like K₂CO₃ may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can structural analogs of this compound be systematically compared to identify structure-activity relationships (SAR)?
- Methodological Answer : Construct a comparative table of analogs with varying substituents (e.g., 3,4-dichloro vs. 3,5-difluoro phenyl groups). Use techniques like NMR, HPLC, and mass spectrometry to confirm structures. Biological assays (e.g., enzyme inhibition or receptor binding) paired with computational docking studies reveal how substituent positions influence activity .
Q. What analytical methods are recommended for detecting trace impurities of this compound in pharmaceutical formulations?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for high sensitivity. Calibration curves using spiked samples (0.1–10 ppm) validate quantification limits. Method validation should follow ICH guidelines for precision, accuracy, and linearity .
Advanced Research Questions
Q. How does the stereochemistry of the ethane-1,2-diamine backbone influence interactions with biological targets?
- Methodological Answer : Synthesize enantiomers (e.g., (1R)- vs. (1S)-configurations) using chiral catalysts or resolving agents. Compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can model steric and electronic effects on target binding .
Q. What strategies mitigate conflicting data in pharmacological studies of this compound?
- Methodological Answer : Discrepancies in potency (e.g., IC₅₀ variations) may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols across labs and validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Meta-analyses of published data can identify confounding variables .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer : Use in silico tools (e.g., CYP450 metabolism prediction in Schrödinger or MOE) to identify metabolic soft spots. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at vulnerable positions. Validate predictions via in vitro microsomal stability assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Transition from batch to flow chemistry for better control of reaction parameters (e.g., residence time, mixing efficiency). Chiral stationary phases in preparative HPLC or crystallization with chiral auxiliaries (e.g., tartaric acid) ensure enantiopurity. Monitor optical rotation and chiral HPLC to verify >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
